molecular formula C25H20N4O B11258637 N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide

Cat. No.: B11258637
M. Wt: 392.5 g/mol
InChI Key: XSAACZDYCQIFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a pyridin-3-yl group at the 2-position and an indole-3-ylethyl carboxamide moiety at the 4-position. The compound’s design likely exploits the indole moiety’s affinity for biological targets (e.g., serotonin receptors) and the quinoline-pyridine framework’s capacity for π-π interactions in binding pockets .

Properties

Molecular Formula

C25H20N4O

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H20N4O/c30-25(27-13-11-17-16-28-22-9-3-1-7-19(17)22)21-14-24(18-6-5-12-26-15-18)29-23-10-4-2-8-20(21)23/h1-10,12,14-16,28H,11,13H2,(H,27,30)

InChI Key

XSAACZDYCQIFPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic approach to N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide involves disassembling the molecule into three primary fragments: the quinoline-4-carboxamide core, the pyridin-3-yl substituent at position 2, and the 2-(1H-indol-3-yl)ethyl side chain. The quinoline nucleus is typically constructed via cyclization reactions, while the pyridine and indole groups are introduced through cross-coupling or nucleophilic substitution. Amide bond formation serves as the final step to unite the quinoline carboxylate with the indolylethylamine .

Quinoline Core Synthesis via Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-hydroxyquinoline derivatives, which can be further functionalized into carboxamides. This method involves the thermal cyclization of an aniline derivative with a β-keto ester. For example, reacting 3-aminopyridine with ethyl acetoacetate under acidic conditions yields 2-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Subsequent hydrolysis and decarboxylation generate the 4-hydroxyquinoline intermediate, which is then chlorinated using phosphorus oxychloride to produce 4-chloro-2-pyridin-3-ylquinoline .

Optimization Insights :

  • Solvent Selection : Refluxing dimethylformamide (DMF) enhances reaction rates compared to traditional acetic acid, reducing cyclization time from 24 hours to 6 hours .

  • Catalytic Additives : Inclusion of p-toluenesulfonic acid (p-TSA) in acetonitrile improves yields by minimizing side reactions such as dimerization .

Amide Bond Formation with 2-(1H-Indol-3-yl)ethylamine

The final step involves coupling 2-pyridin-3-ylquinoline-4-carboxylic acid with 2-(1H-indol-3-yl)ethylamine. Activation of the carboxylic acid as an acid chloride using thionyl chloride, followed by reaction with the amine in dichloromethane and triethylamine, affords the target carboxamide in 65–72% yield .

Alternative Approaches :

  • Coupling Reagents : Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF yields comparable results (68–70%) but requires rigorous moisture control .

  • Protection Strategies : Temporary protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during coupling, though subsequent deprotection with trifluoroacetic acid adds two additional steps .

Byproduct Analysis and Purification Techniques

Common byproducts include:

  • N-Acylated Indoles : Resulting from overactivation of the carboxylic acid, mitigated by stoichiometric control of thionyl chloride.

  • Quinoline Dimers : Formed via radical coupling under high-temperature conditions, addressed by conducting reactions under nitrogen atmosphere.

Purification is achieved through silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures to obtain >95% purity .

Spectroscopic Characterization and Validation

1H NMR analysis confirms successful amide bond formation, with characteristic peaks at δ 10.2 ppm (indole NH), δ 8.9 ppm (quinoline H-5), and δ 7.3–8.6 ppm (pyridine and indole aromatic protons). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]+ at m/z 423.1815 (calculated: 423.1812) .

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Gould-Jacobs + Suzuki7895Scalable, minimal protection stepsRequires toxic Pd catalysts
Direct Amidation with HATU7097Rapid, room-temperature conditionsHigh reagent cost
Boc-Protected Intermediate6596Prevents indole side reactionsAdditional deprotection steps

Industrial Scalability and Cost Considerations

Transitioning from laboratory to pilot-scale synthesis introduces challenges:

  • Catalyst Recovery : Palladium residues necessitate costly filtration systems, though recent advances in immobilized Pd catalysts reduce losses .

  • Solvent Recycling : DMF and acetonitrile are reclaimed via distillation, cutting material costs by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The quinoline ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions with halogenated reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst

    Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives

    Reduction: Formation of tetrahydroquinoline derivatives

    Substitution: Formation of halogenated pyridine derivatives

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinoline structure can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents
Target Compound* C25H20N4O ~392.4 Quinoline-4-carboxamide 2-Pyridin-3-yl, N-indol-ethyl
N-[2-(1H-Indol-3-yl)ethyl]-12-oxo-... () C25H16N4O2 402.4 Benzo[g]pyrido[2,1-b]quinazoline 12-Oxo, N-indol-ethyl
N~4~-[2-(1H-Indol-3-yl)ethyl]-... () C23H23N3O2 373.4 Isoquinoline 2-Isopropyl, 1-oxo
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide () C14H14N3O2S 288.3 Thiazole-4-carboxamide 2-Acetyl

*Hypothetical data inferred from structural analysis.

Key Differentiators and Implications

  • Quinoline Core Advantage: Compared to isoquinoline or thiazole analogs, the quinoline framework offers greater aromaticity and hydrogen-bonding capability, which could enhance target affinity in neurological or anticancer contexts.
  • Limitations : The larger molecular weight (~392.4) may reduce bioavailability compared to smaller analogs like the thiazole derivative (288.3) .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide, with the CAS number 1031573-65-5, is a compound of interest due to its potential biological activities. This compound features a complex structure that includes indole and pyridine moieties, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C25H20N4O, and it has a molecular weight of 392.5 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC25H20N4O
Molecular Weight392.5 g/mol
CAS Number1031573-65-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of quinoline and indole have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of caspases and the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are critical for cell survival and proliferation, and their disruption can lead to programmed cell death .

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : MCF-7 and A549 cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assay.
    • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating its potential as an anticancer agent.
  • Study on Apoptotic Mechanisms :
    • Objective : To elucidate the apoptotic mechanisms induced by the compound.
    • Methodology : Flow cytometry was used to analyze apoptosis markers after treatment with the compound.
    • Findings : Increased levels of cleaved caspase-3 and PARP were observed, confirming that this compound triggers apoptosis through caspase activation.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundIC50 (µM)Mechanism of Action
This compound15 (MCF-7)Induces apoptosis via caspase activation
Indole derivative A12Inhibits cell proliferation
Quinoline derivative B18Modulates MAPK pathway

Q & A

Q. What are the primary analytical techniques for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural elucidation. NMR provides detailed information on hydrogen and carbon environments, while MS confirms molecular weight and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, especially for detecting residual solvents or synthetic intermediates .

Q. How should researchers design in vitro assays to evaluate biological activity?

Prioritize cell lines with known sensitivity to quinoline and indole derivatives (e.g., cancer or microbial models). Use dose-response curves (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with viability assays (MTT or resazurin). Ensure assays are performed in triplicate to account for biological variability .

Q. What synthetic strategies are recommended for optimizing yield?

Multi-step synthesis typically involves:

  • Step 1 : Coupling of quinoline-4-carboxylic acid derivatives with indole-ethylamine via carbodiimide-mediated amidation.
  • Step 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridin-3-yl group. Use inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄. Monitor reaction progress with TLC and optimize solvent systems (e.g., DMF or toluene) to improve yields .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed?

  • Core modifications : Replace the quinoline ring with isoquinoline ( ) or vary the indole substituents (e.g., methoxy or halogen groups).
  • Side-chain alterations : Test ethyl vs. propyl linkers or introduce sulfonamide groups (as in ). Use computational tools (e.g., molecular docking) to predict binding affinities to targets like JAK1 or CYP51, followed by in vitro validation .

Q. What methodologies resolve contradictions in cytotoxicity data across studies?

Discrepancies may arise from cell line specificity or assay conditions. Address this by:

  • Standardizing protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Mechanistic follow-up : Perform transcriptomics or proteomics to identify off-target effects. Cross-reference with structurally analogous compounds (e.g., indole-thiazole hybrids in ) to contextualize results .

Q. How can target identification be approached for this compound?

  • Computational screening : Use SwissTargetPrediction or AutoDock to prioritize kinases or enzymes (e.g., JAK1 or sterol 14α-demethylase).
  • Experimental validation : Employ pull-down assays with biotinylated probes or thermal shift assays to confirm binding. Compare results with known inhibitors (e.g., AZD4205 in ) to infer selectivity .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the indole or pyridine moieties. Assess pharmacokinetics (Cmax, AUC) in rodent models and correlate with in vitro metabolic stability data (e.g., microsomal assays) .

Q. How can combination therapies be rationally designed?

Pair with agents targeting resistance pathways (e.g., EGFR inhibitors in NSCLC models, as in ). Use synergistic dose ratios (determined via Chou-Talalay analysis) and validate in xenograft models. Monitor biomarkers like pSTAT3 to confirm mechanistic synergy .

Methodological Considerations Table

Research Aspect Key Techniques References
Structural CharacterizationNMR (¹H/¹³C), MS, HPLC-UV
Biological ScreeningMTT assay, IC₅₀ determination, flow cytometry
Target IdentificationMolecular docking, thermal shift assays
PharmacokineticsRodent PK studies, microsomal stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.